molecular formula C16H20N2O3 B13877548 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid

1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid

Cat. No.: B13877548
M. Wt: 288.34 g/mol
InChI Key: MZQYIZDLQJMIGC-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid is an organic compound with a complex structure that includes a pyrazole ring substituted with a methoxyphenylmethyl group and a methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the methoxyphenylmethyl group: This step involves the alkylation of the pyrazole ring using a suitable methoxyphenylmethyl halide in the presence of a base.

    Addition of the methylpropyl group: This can be done through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: 1-[(4-Hydroxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid.

    Reduction: 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-methanol.

    Substitution: 1-[(4-Substituted phenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenylmethyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Hydroxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid
  • 1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-methanol
  • 1-[(4-Substituted phenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid

Uniqueness

1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its hydrophobic interactions, while the carboxylic acid group provides opportunities for hydrogen bonding, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C16H20N2O3/c1-11(2)8-15-14(16(19)20)10-18(17-15)9-12-4-6-13(21-3)7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H,19,20)

InChI Key

MZQYIZDLQJMIGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN(C=C1C(=O)O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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